Cas no 1261566-61-3 (3-Amino-4-(bromomethyl)benzonitrile)

3-Amino-4-(bromomethyl)benzonitrile is a versatile brominated aromatic compound featuring both an amino and a nitrile functional group. Its reactive bromomethyl moiety makes it a valuable intermediate in organic synthesis, particularly for nucleophilic substitution reactions, enabling the introduction of diverse substituents. The presence of the electron-withdrawing nitrile group enhances its utility in heterocyclic chemistry and pharmaceutical applications. The amino group further expands its reactivity, allowing for derivatization or coordination in metal-catalyzed processes. This compound is well-suited for constructing complex molecular frameworks, including agrochemicals, dyes, and bioactive molecules. Its stability and well-defined reactivity profile ensure consistent performance in synthetic workflows.
3-Amino-4-(bromomethyl)benzonitrile structure
1261566-61-3 structure
Product name:3-Amino-4-(bromomethyl)benzonitrile
CAS No:1261566-61-3
MF:C8H7BrN2
MW:211.058580636978
CID:4982479

3-Amino-4-(bromomethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-amino-4-(bromomethyl)benzonitrile
    • 2-(Bromomethyl)-5-cyanoaniline
    • 3-Amino-4-(bromomethyl)benzonitrile
    • Inchi: 1S/C8H7BrN2/c9-4-7-2-1-6(5-10)3-8(7)11/h1-3H,4,11H2
    • InChI Key: FDXGKFDUXAGRSH-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC(C#N)=CC=1N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Topological Polar Surface Area: 49.8
  • XLogP3: 1.5

3-Amino-4-(bromomethyl)benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013009640-500mg
2-(Bromomethyl)-5-cyanoaniline
1261566-61-3 97%
500mg
$831.30 2023-09-03
Alichem
A013009640-1g
2-(Bromomethyl)-5-cyanoaniline
1261566-61-3 97%
1g
$1579.40 2023-09-03
Alichem
A013009640-250mg
2-(Bromomethyl)-5-cyanoaniline
1261566-61-3 97%
250mg
$475.20 2023-09-03

Additional information on 3-Amino-4-(bromomethyl)benzonitrile

Research Briefing on 3-Amino-4-(bromomethyl)benzonitrile (CAS: 1261566-61-3) in Chemical Biology and Pharmaceutical Applications

3-Amino-4-(bromomethyl)benzonitrile (CAS: 1261566-61-3) has recently emerged as a key intermediate in the synthesis of bioactive molecules and pharmaceutical agents. This compound, characterized by its reactive bromomethyl and amino functional groups, serves as a versatile building block in medicinal chemistry. Recent studies highlight its role in the development of kinase inhibitors, proteolysis-targeting chimeras (PROTACs), and other targeted therapies. The unique reactivity of this molecule enables selective modifications, making it valuable for structure-activity relationship (SAR) studies and drug optimization.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the application of 3-Amino-4-(bromomethyl)benzonitrile in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized its bromomethyl group for selective alkylation reactions, yielding compounds with improved potency and selectivity against BTK isoforms. The study reported IC50 values in the low nanomolar range, underscoring the compound's utility in developing next-generation kinase inhibitors for autoimmune diseases and hematologic malignancies.

In the field of targeted protein degradation, 3-Amino-4-(bromomethyl)benzonitrile has been employed as a linker in PROTAC design. A recent Nature Chemical Biology publication (2024) detailed its use in creating bifunctional molecules that effectively degrade oncogenic proteins. The amino group facilitated conjugation to E3 ligase ligands, while the bromomethyl group allowed for attachment to target protein binders. This approach demonstrated enhanced proteasomal degradation efficiency compared to traditional linker chemistries, with degradation rates improved by 40-60% in cellular models.

Analytical advancements have also been reported for this compound. A 2024 ACS Analytical Chemistry paper described a novel LC-MS/MS method for quantifying 3-Amino-4-(bromomethyl)benzonitrile in complex biological matrices. The method achieved a detection limit of 0.1 ng/mL, enabling precise pharmacokinetic studies of derivatives. This analytical breakthrough supports the compound's growing use in preclinical development, particularly for tracking metabolite formation and distribution in animal models.

The safety profile of 3-Amino-4-(bromomethyl)benzonitrile has been systematically evaluated in recent toxicological studies. Research published in Chemical Research in Toxicology (2023) identified optimal handling conditions to minimize its moderate reactivity while maintaining synthetic utility. These findings have informed industrial-scale production protocols, with several contract manufacturing organizations (CMOs) now offering GMP-grade material for clinical-stage development programs.

Emerging applications extend to radiopharmaceuticals, where the bromine atom in 3-Amino-4-(bromomethyl)benzonitrile serves as a leaving group for radiohalogenation. A 2024 Journal of Nuclear Medicine study reported its use in synthesizing F-18 labeled PET tracers for neuroinflammation imaging. The high radiochemical yield (≥85%) and in vivo stability of these tracers highlight the compound's potential in diagnostic agent development.

Patent landscape analysis reveals increasing intellectual property activity surrounding 3-Amino-4-(bromomethyl)benzonitrile derivatives. Since 2022, over 15 new patent applications have been filed covering its use in antiviral compounds, particularly against SARS-CoV-2 variants. The compound's ability to serve as a scaffold for covalent inhibitors targeting viral proteases has attracted significant commercial interest, with several biotech companies advancing candidates to preclinical testing.

Future research directions include exploring the compound's utility in DNA-encoded library (DEL) technology and fragment-based drug discovery. Preliminary results presented at the 2024 ACS Spring Meeting suggest its compatibility with click chemistry approaches, potentially enabling rapid generation of diverse chemical libraries for high-throughput screening campaigns.

Recommend Articles

Recommended suppliers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd